molecular formula C7H7N3OS B8587324 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol CAS No. 1233181-73-1

2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol

Cat. No.: B8587324
CAS No.: 1233181-73-1
M. Wt: 181.22 g/mol
InChI Key: VQMPNVZCEJVZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrrole ring with a triazine ring, making it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with its natural substrate and thereby inhibiting its activity . This inhibition can lead to downstream effects on various cellular pathways, including those involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylsulfanyl group in 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

CAS No.

1233181-73-1

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-5-ol

InChI

InChI=1S/C7H7N3OS/c1-12-7-8-4-5-6(11)2-3-10(5)9-7/h2-4,11H,1H3

InChI Key

VQMPNVZCEJVZAV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=CC(=C2C=N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-Neck round-bottom flask, 2-Methylsulfanyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[2,1-f][1,2,4]triazine (1.80 g, 6.18 mmol), Tetrahydrofuran (100 mL, 1000 mmol), and 50% aq. Hydrogen peroxide (1:1, Hydrogen peroxide:Water, 6.00 mL, 97.9 mmol) were added and stirred at room temperature for 2 hours. 19.10 M of Sodium hydroxide in Water (6.00 mL, 115 mmol) was added at 0° C. Vigorous gas evolution was observed for 15 minutes. The reaction was quenched with saturated sodium thiosulfate (100 mL). The reaction was partitioned with water and EtOAc. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and washed with DCM. The solvent was removed under vacuum. The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc as eluant (0 to 100% EtOAc). The collected fractions afforded 2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-5-ol a yellow solid (1.00 g, 89%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

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